![molecular formula C21H18N2O4S B385679 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine CAS No. 720673-19-8](/img/structure/B385679.png)
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine is a novel organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as BSFA, and it belongs to the class of oxazole derivatives.
Mechanism of Action
The mechanism of action of BSFA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the progression of diseases. For example, in cancer cells, BSFA has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In bacterial infections, BSFA has been found to inhibit the activity of the enzyme DNA gyrase, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
BSFA has been found to have various biochemical and physiological effects. In vitro studies have shown that BSFA inhibits the growth of cancer cells and bacterial cells. BSFA has also been found to reduce the production of inflammatory cytokines in vitro and in vivo. In animal studies, BSFA has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
BSFA has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined by HPLC. BSFA has also been found to exhibit low toxicity in vitro and in vivo. However, the limitations of BSFA include its low solubility in water and its instability in acidic and basic conditions.
Future Directions
BSFA has shown promising results in various scientific research studies, and there are several future directions for its use. One potential future direction is the development of BSFA-based drug delivery systems, which can target specific cells and tissues. Another future direction is the optimization of the synthesis method to increase the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of BSFA and its potential therapeutic applications.
Synthesis Methods
The synthesis of BSFA involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with 2-furylamine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylbenzylamine. The final product is obtained by the cyclization of the intermediate with triethylamine and acetic anhydride. The yield of the product is around 60%, and the purity is determined by HPLC.
Scientific Research Applications
BSFA has shown promising results in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. BSFA has been used in the treatment of various diseases such as cancer, rheumatoid arthritis, and bacterial infections. The compound has also been studied for its potential use in drug delivery systems.
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15-9-11-16(12-10-15)14-22-20-21(23-19(27-20)18-8-5-13-26-18)28(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTWRZBEUYDFQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
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